Copper acetate

Description

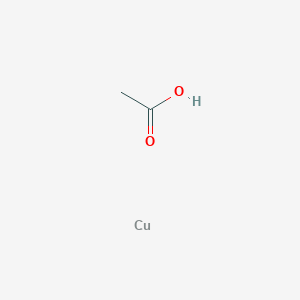

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;copper | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRSVAKGZBVPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.[Cu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CuO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4180-12-5 | |

| Details | Compound: Acetic acid, copper salt (1:?) | |

| Record name | Acetic acid, copper salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10939099 | |

| Record name | Acetic acid--copper (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-71-2, 4180-12-5, 17856-17-6 | |

| Record name | Cupric acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, copper salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid--copper (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Copper(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the synthesis of anhydrous copper(II) acetate (B1210297). The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflows. The information is intended to aid researchers in selecting and implementing the most suitable method for their specific laboratory and industrial applications.

Introduction

Anhydrous copper(II) acetate, with the chemical formula Cu(CH₃COO)₂, is a dark green crystalline solid. It serves as a versatile reagent and catalyst in a multitude of organic and inorganic syntheses.[1][2] Its applications range from being a catalyst in polymerization and oxidation reactions to a precursor in the formation of advanced materials. The anhydrous form is particularly crucial in reactions where the presence of water would be detrimental. This guide explores three primary methods for its synthesis: the dehydration of copper(II) acetate monohydrate, the reaction of basic copper carbonate with acetic anhydride (B1165640), and the direct synthesis from copper metal.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis routes to anhydrous copper(II) acetate, allowing for a direct comparison of their efficacy and requirements.

| Method | Starting Materials | Reaction Time (approx.) | Temperature | Yield (approx.) | Purity (approx.) |

| 1. Dehydration of Copper(II) Acetate Monohydrate | Copper(II) acetate monohydrate | 24 hours | 85-100°C | >95% | High |

| 2. From Basic Copper Carbonate and Acetic Anhydride | Basic copper carbonate, Acetic anhydride, Acetic acid | 4-5 hours | 50-90°C | ~97.5% | >99.9% |

| 3. From Copper Metal with Oxidizing Agent | Copper metal, Acetic acid, Hydrogen peroxide (or Oxygen) | 4 days (with O₂) | Room Temperature | Variable | Variable |

Experimental Protocols

This section provides detailed experimental procedures for each of the three synthesis methods.

Method 1: Dehydration of Copper(II) Acetate Monohydrate

This is the most direct method for obtaining anhydrous copper(II) acetate, provided the monohydrate is readily available. The process involves the removal of the water of crystallization by heating under reduced pressure.

Experimental Protocol:

-

Place a known quantity of finely ground copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) in a suitable vacuum-drying apparatus (e.g., a vacuum oven or a flask connected to a vacuum line).

-

Heat the sample at a temperature of 85-100°C under a reduced pressure of approximately 40 mbar.[2][3][4]

-

Maintain these conditions for 24 hours to ensure the complete removal of water.[3]

-

After 24 hours, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Once cooled, carefully vent the apparatus with an inert gas (e.g., nitrogen or argon) before collecting the dark green anhydrous copper(II) acetate.

-

Store the anhydrous product in a tightly sealed container in a desiccator to prevent rehydration.

Method 2: Synthesis from Basic Copper Carbonate and Acetic Anhydride

This method provides a route to high-purity copper(II) acetate, which is subsequently dehydrated. The use of acetic anhydride helps to drive the reaction to completion and facilitates the formation of the acetate salt.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and a means of temperature control, charge 100-200 g of 30-65% aqueous acetic acid.[4]

-

Heat the acetic acid solution to 50-80°C with intensive stirring.[4]

-

Separately, and simultaneously, meter in 1 molar equivalent of basic copper carbonate (with a Cu content of 40-55% by weight) and 1 molar equivalent of acetic anhydride.[4]

-

Control the addition rate to maintain the pH of the reaction mixture at or below 3.6 and the temperature not exceeding 90°C.[4]

-

After the addition is complete (typically 2-3 hours), continue to stir the reaction mixture under reflux conditions for an additional 2 to 3 hours.[4]

-

Cool the resulting suspension and separate the precipitated copper(II) acetate monohydrate by filtration.

-

Wash the crystals with water and then dry them in a vacuum oven at 85°C and a pressure of 40 mbar for 24 hours to yield the anhydrous copper(II) acetate.[3]

Method 3: Synthesis from Copper Metal with an Oxidizing Agent

This method is a common laboratory-scale synthesis that starts from elemental copper. An oxidizing agent, such as hydrogen peroxide or oxygen, is required to facilitate the oxidation of copper in the presence of acetic acid.

Experimental Protocol (using Oxygen):

-

Place a quantity of copper metal (e.g., turnings, wire) in a gas washing bottle.

-

Add a sufficient amount of dilute acetic acid (e.g., 5-10% solution) to cover the copper.

-

Bubble a steady stream of air or pure oxygen through the acetic acid solution using a gas dispersion tube.[5]

-

Continue the aeration at room temperature for several days. The solution will gradually turn blue as copper(II) acetate is formed. The reaction can take up to 4 days or more depending on the surface area of the copper and the flow rate of the gas.[5]

-

Once the desired concentration of copper(II) acetate is achieved (indicated by a deep blue color), filter the solution to remove any unreacted copper.

-

Concentrate the filtrate by gentle heating to induce crystallization of copper(II) acetate monohydrate.

-

Collect the crystals by filtration and then dehydrate them following the procedure in Method 1 to obtain anhydrous copper(II) acetate.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.

Caption: Workflow for the synthesis of anhydrous copper(II) acetate via dehydration.

Caption: Workflow for the synthesis from basic copper carbonate.

Caption: Workflow for the synthesis from copper metal.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 4. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure of Copper(II) Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of copper(II) acetate (B1210297) monohydrate, a compound of significant interest in coordination chemistry and various fields of chemical research. The detailed structural information is crucial for understanding its chemical properties, reactivity, and potential applications in areas such as catalysis and drug development.

Crystal Structure and Molecular Geometry

Copper(II) acetate monohydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, crystallizes in the monoclinic space group C2/c. The structure is characterized by a dimeric "paddlewheel" conformation where two copper atoms are bridged by four acetate ligands. Each copper atom is coordinated to four oxygen atoms from the acetate groups and one water molecule, resulting in a distorted square pyramidal geometry. The two copper atoms in the dimer are in close proximity, leading to interesting magnetic properties.

The crystal structure has been extensively studied using both X-ray and neutron diffraction techniques, providing precise measurements of bond lengths and angles.

Crystallographic Data

The unit cell parameters and other crystallographic data for copper(II) acetate monohydrate are summarized in the table below. These values are derived from high-quality single-crystal X-ray and neutron diffraction studies.

| Parameter | X-ray Diffraction Data | Neutron Diffraction Data |

| Formula | C₈H₁₆Cu₂O₁₀ | C₈H₁₆Cu₂O₁₀ |

| Formula Weight | 399.33 | 399.33 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 13.168(2) | 13.167(4) |

| b (Å) | 8.564(2) | 8.563(2) |

| c (Å) | 13.858(2) | 13.862(7) |

| β (°) | 117.02(1) | 117.019(2) |

| V (ų) | 1390.4 | 1390.6 |

| Z | 4 | 4 |

| R-factor | 0.047 | 0.051 |

Selected Bond Lengths and Angles

The intramolecular bond distances and angles provide insight into the coordination environment of the copper atoms and the geometry of the acetate ligands. The neutron diffraction data offers higher precision, especially for the positions of the hydrogen atoms.

| Bond | X-ray Diffraction (Å) | Neutron Diffraction (Å) |

| Cu-Cu | 2.616 | 2.6143(17) |

| Cu-O(acetate) (mean) | 1.969 | 1.9689(22) |

| Cu-O(water) | 2.156 | 2.1613(17) |

| C-O (mean) | - | 1.2596(20) |

| C-C (mean) | - | 1.5013(11) |

| O-H (mean) | - | 0.955(4) |

| Angle | Neutron Diffraction (°) |

| H-O-H | 106.6(3) |

Molecular Structure Visualization

The dimeric structure of copper(II) acetate monohydrate is depicted below, illustrating the paddlewheel arrangement of the acetate ligands bridging the two copper centers.

Caption: Dimeric structure of copper(II) acetate monohydrate.

Experimental Protocols

Synthesis and Crystallization

High-quality single crystals of copper(II) acetate monohydrate can be prepared by the slow evaporation of a saturated aqueous solution. A typical procedure is as follows:

-

Preparation of Saturated Solution: Dissolve copper(II) acetate monohydrate powder in deionized water at an elevated temperature (e.g., 60-80 °C) with stirring until a saturated solution is obtained.

-

Filtration: Filter the hot, saturated solution through a pre-heated funnel with filter paper to remove any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish with a perforated parafilm or a watch glass to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the crystallizing dish in a location with a stable temperature and minimal vibrations. Single crystals will form over a period of several days to weeks.

-

Isolation: Once crystals of suitable size and quality have formed, they are carefully removed from the mother liquor, washed with a small amount of cold deionized water, and dried on a filter paper.

Single-Crystal X-ray Diffraction

The determination of the crystal structure by single-crystal X-ray diffraction is a critical experimental technique. The following outlines a representative protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

-

Data Collection: The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K or 295 K) to minimize thermal vibrations. A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data Processing: The collected diffraction images are processed using software such as APEX or CrysAlisPro. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for Lorentz and polarization effects, as well as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXS or Olex2. The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. During refinement, anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Neutron Diffraction

Neutron diffraction provides highly accurate positions for light atoms, particularly hydrogen, which are often difficult to locate precisely with X-ray diffraction.

-

Crystal and Instrument Setup: A large, high-quality single crystal is required for neutron diffraction experiments. The crystal is mounted on a goniometer in a neutron beam at a research reactor or spallation source.

-

Data Collection: A beam of thermal neutrons with a specific wavelength is directed at the crystal. The diffracted neutrons are detected by a position-sensitive detector. Data is collected by rotating the crystal and detector to measure the intensities of a large number of Bragg reflections.

-

Data Analysis and Refinement: The data is processed and corrected for various experimental factors. The structure is then refined using least-squares methods, similar to X-ray diffraction, often starting from the model obtained from X-ray data. This refinement yields highly precise atomic coordinates, especially for the hydrogen atoms of the water molecules and methyl groups.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of copper(II) acetate monohydrate follows a logical progression from synthesis to final structural analysis.

Caption: Workflow for crystal structure determination.

A Deep Dive into the Magnetic Properties of Binuclear Copper(II) Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Binuclear copper(II) acetate (B1210297) monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂], stands as a cornerstone in the study of molecular magnetism. Its deceptively simple structure conceals a wealth of fascinating magnetic phenomena that have captivated chemists and physicists for decades. This technical guide provides a comprehensive overview of the magnetic properties of this iconic molecule, detailing the underlying theory, experimental characterization, and key quantitative data.

The Dimeric Structure: A "Paddle-Wheel" Conformation

The foundation of copper(II) acetate's magnetic behavior lies in its unique dimeric "paddle-wheel" structure. Two copper(II) ions are bridged by four acetate ligands, with each copper atom also coordinated to a water molecule in the axial position. The Cu-Cu distance is remarkably short, approximately 2.62 Å, which is comparable to the separation in metallic copper.[1] This proximity is a critical factor in the magnetic interactions between the two metal centers.

Antiferromagnetic Coupling: A Tale of Two Spins

At room temperature, one might expect a magnetic moment consistent with two independent unpaired electrons (S=1/2) per dimer. However, experimental observations reveal a significantly lower magnetic moment that decreases dramatically as the temperature is lowered, rendering the compound essentially diamagnetic below 90 K.[1] This phenomenon is the hallmark of strong antiferromagnetic coupling between the two copper(II) ions.

The individual spins of the d⁹ Cu(II) ions (S=1/2) interact through the acetate bridges, a mechanism known as superexchange. This interaction leads to a spin-paired ground state (S=0, singlet), which is diamagnetic, and a thermally accessible, higher-energy spin-unpaired state (S=1, triplet). The energy separation between the singlet ground state and the excited triplet state is defined by the exchange coupling constant, -2J . A negative value of J indicates antiferromagnetic coupling.

dot

Caption: Antiferromagnetic coupling leads to a lower energy singlet state and a higher energy triplet state.

Quantitative Magnetic Data

The magnetic properties of binuclear copper(II) acetate have been extensively studied. The following tables summarize the key quantitative data obtained from magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy.

Table 1: Magnetic Susceptibility Data

| Parameter | Value | Reference |

| Exchange Coupling Constant (-2J) | 292.2 cm⁻¹ | [2] |

| g-factor (isotropic) | 2.16 | [3] |

| Magnetic Moment (300 K) | ~2.1 µB | [2][4] |

| Magnetic Moment (4.2 K) | ~0.1 µB | [2][4] |

| Temperature of Max. Susceptibility | ~250 K | [2][4] |

Table 2: Electron Paramagnetic Resonance (EPR) Parameters

| Parameter | Value | Reference |

| g_z | 2.365 ± 0.008 | [2] |

| g_y | 2.055 ± 0.010 | [2] |

| g_x | 2.077 ± 0.005 | [2] |

| A_z | 64 Gauss | [2] |

| Zero-Field Splitting (D) | 0.335 ± 0.002 cm⁻¹ | [2] |

| Zero-Field Splitting (E) | 0.0105 ± 0.0003 cm⁻¹ | [2] |

Experimental Protocols

The characterization of the magnetic properties of copper(II) acetate relies on several key experimental techniques.

Synthesis of Copper(II) Acetate Monohydrate

A common laboratory synthesis involves the reaction of a copper(II) salt, such as copper(II) sulfate, with a base like sodium hydroxide (B78521) to precipitate copper(II) hydroxide. The purified copper(II) hydroxide is then dissolved in glacial acetic acid. Upon concentration and cooling of the solution, deep blue-green crystals of copper(II) acetate monohydrate are formed.[5] An industrial method involves heating copper(II) hydroxide or basic copper(II) carbonate with acetic acid.[6]

Magnetic Susceptibility Measurements

Temperature-dependent magnetic susceptibility measurements are crucial for determining the exchange coupling constant. These are typically performed on a powdered sample using one of the following methods:

-

Faraday Method: This technique involves measuring the force exerted on a sample by a non-uniform magnetic field. The sample is suspended from a microbalance between the poles of a magnet. The force is proportional to the magnetic susceptibility of the sample. Measurements are conducted over a wide temperature range, typically from liquid helium temperatures (around 4.2 K) to room temperature (around 300 K).

-

SQUID (Superconducting Quantum Interference Device) Magnetometry: SQUID magnetometers offer exceptional sensitivity for measuring very small magnetic moments. The sample is moved through a set of superconducting detection coils, and the induced current, which is proportional to the sample's magnetic moment, is measured by the SQUID.

Data Analysis: The raw susceptibility data is corrected for the diamagnetic contributions of the sample holder and the constituent atoms of the compound (Pascal's constants). The corrected molar magnetic susceptibility (χ_M) is then fitted to the Bleaney-Bowers equation :

χ_M = (2Ng²µ_B² / 3kT) * [1 + (1/3)exp(-2J/kT)]⁻¹ + Nα

where N is Avogadro's number, g is the Landé g-factor, µ_B is the Bohr magneton, k is the Boltzmann constant, T is the temperature, J is the exchange coupling constant, and Nα is the temperature-independent paramagnetism.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for probing the electronic structure of the triplet state. For the copper(II) acetate dimer, the S=1 triplet state gives rise to a characteristic EPR spectrum.

Experimental Setup:

-

Spectrometer: X-band (around 9.5 GHz) or Q-band (around 34 GHz) EPR spectrometers are commonly used.

-

Sample: A powdered (microcrystalline) sample is typically used.

-

Temperature: Spectra are often recorded at various temperatures, from cryogenic temperatures to room temperature, to study the population of the triplet state.

Spectral Analysis: The EPR spectrum of the triplet state is analyzed using a spin Hamiltonian that includes the electron Zeeman interaction, the zero-field splitting (D and E parameters), and the hyperfine coupling to the two copper nuclei (I=3/2 for each). The spectrum is characterized by a seven-line hyperfine pattern, which is a definitive signature of the dimeric nature of the complex.[2]

Experimental and Analytical Workflow

The comprehensive characterization of the magnetic properties of binuclear copper(II) acetate follows a logical workflow, from synthesis to the final interpretation of the data.

dot

Caption: A typical workflow for the magnetic characterization of binuclear copper(II) acetate.

References

- 1. The Cu( ii ) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01164F [pubs.rsc.org]

- 2. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]

The Solubility of Copper(II) Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of copper(II) acetate (B1210297) in various organic solvents. This information is critical for a wide range of applications, from the synthesis of novel chemical entities and catalyst development to formulation in drug development processes. This document compiles available quantitative and qualitative solubility data and presents a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific systems.

Quantitative Solubility Data

The solubility of copper(II) acetate, a compound with the chemical formula Cu(CH₃COO)₂, varies significantly depending on the nature of the organic solvent and the temperature. While comprehensive quantitative data across a wide spectrum of solvents is not extensively tabulated in the literature, this guide presents the available data in a structured format. It is important to note that the hydrated form, copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O), is the commercially common form and its solubility may differ from the anhydrous form.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Ethanol | Alcohol | 20 | 7.14 | [1] |

| Ethanol | Alcohol | 20 | 7.1 | [2] |

Qualitative Solubility Observations:

| Solvent | Chemical Class | Qualitative Solubility | Citation |

| Methanol | Alcohol | Slightly Soluble | [3][4] |

| Diethyl Ether | Ether | Soluble, Slightly Soluble | [1][3][5][6][7] |

| Glycerol | Polyol | Slightly Soluble | [3][5][6][7] |

| Acetone | Ketone | Slightly Soluble | [4][8][9] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Insoluble | [1] |

| Pyridine | Heterocycle | Soluble | [10] |

| Acetic Acid | Carboxylic Acid | Soluble | [10] |

| N,N-Dimethylformamide (DMF) | Amide | Soluble (used as a co-solvent for synthesis) | [11] |

It is generally observed that the solubility of copper(II) acetate in organic solvents tends to increase with rising temperature.[12][13] However, for precise quantitative analysis, experimental determination is recommended.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of copper(II) acetate in an organic solvent using the gravimetric method. This method is reliable and widely applicable for determining the thermodynamic solubility of a solid in a liquid.[14][15][16][17]

I. Materials and Equipment

-

Copper(II) acetate (anhydrous or monohydrate, as required)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Oven

-

Glass vials with screw caps

-

Spatula

-

Pipettes

-

Beakers and Erlenmeyer flasks

-

Desiccator

II. Experimental Workflow

III. Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of copper(II) acetate to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath.

-

Agitate the mixture at a constant, recorded temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the sample using a syringe filter into a pre-weighed, clean, and dry container. The filter should also be at the equilibration temperature if possible.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be done by gentle heating in a fume hood or using a rotary evaporator.

-

Once the bulk of the solvent has been removed, place the container in an oven at a temperature sufficient to remove all residual solvent but below the decomposition temperature of copper(II) acetate (decomposition begins around 240 °C).[1]

-

Periodically remove the container from the oven, cool it in a desiccator, and weigh it. Repeat this drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Where:

-

Mass of residue = Final constant weight of the container with residue - Weight of the empty container

-

Mass of solvent = (Weight of the container with the saturated solution) - (Weight of the container with residue)

-

-

Logical Relationships in Solubility Determination

The determination of solubility involves a series of dependent steps, each critical for obtaining accurate and reproducible results. The following diagram illustrates the logical flow and dependencies in the experimental process.

This technical guide serves as a foundational resource for professionals working with copper(II) acetate. While the provided data offers a starting point, the detailed experimental protocol empowers researchers to generate the precise solubility data required for their specific applications and conditions.

References

- 1. copper(II) acetate monohydrate [chemister.ru]

- 2. neutronco.com [neutronco.com]

- 3. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]

- 4. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]

- 5. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]

- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 7. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 8. Copper(II) acetate - Crystal growing [en.crystalls.info]

- 9. Sciencemadness Discussion Board - Copper acetate and acetone? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 17. scribd.com [scribd.com]

The Thermal Decomposition of Copper(II) Acetate Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermal decomposition of copper(II) acetate (B1210297) monhydrate (Cu(CH₃COO)₂·H₂O). The information compiled from various scientific studies offers insights into the decomposition pathways, intermediate products, and final residues under different atmospheric conditions. This document is intended to serve as a valuable resource for professionals in research and development who utilize copper compounds in their work.

Core Decomposition Pathway

The thermal decomposition of copper(II) acetate monohydrate is a multi-step process that is significantly influenced by the surrounding atmosphere, primarily air or an inert environment like nitrogen or argon. The process can be broadly categorized into three main stages: dehydration, decomposition of the anhydrous salt, and subsequent oxidation of the initial solid products (in the presence of air).

A general overview of the decomposition process is illustrated below:

Caption: General pathway of copper(II) acetate monohydrate thermal decomposition.

Quantitative Data Summary

The following tables summarize the quantitative data on the thermal decomposition of copper(II) acetate monohydrate as determined by thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in both air and inert atmospheres.

Table 1: Thermal Decomposition Stages in Air

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |

| Dehydration | 110 - 168 | ~9-10 | Loss of one water molecule.[1] |

| Decomposition | 168 - 302 | ~58 | Decomposition of anhydrous copper acetate to a mixture of Cu, Cu₂O, and CuO, with the release of volatile products.[2][3] This stage is exothermic in air.[1] |

| Oxidation | 302 - 500 | Slight Mass Gain | Oxidation of Cu and Cu₂O to CuO.[2][3] |

Table 2: Thermal Decomposition Stages in an Inert Atmosphere (Nitrogen or Argon)

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |

| Dehydration | 110 - 150 | ~10 | Loss of one water molecule.[1] |

| Decomposition | 195 - 275 | ~55.1 (theoretical) | Decomposition of anhydrous this compound to Cu₂O and CuO.[4] This stage is endothermic in an inert atmosphere.[1] |

| Reduction | ~370 | Further Mass Loss | Reduction of copper oxides to metallic copper (Cu).[4] |

Experimental Protocols

The characterization of the thermal decomposition of copper(II) acetate monohydrate typically involves a suite of analytical techniques. A standard experimental workflow is depicted below.

Caption: A typical experimental workflow for studying thermal decomposition.

Materials

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O), typically of reagent grade (>98% purity), is used without further purification.[4]

Thermogravimetric and Differential Thermal Analysis (TGA/DTA/DSC)

-

Instrumentation: A thermogravimetric analyzer (e.g., Netzsch STA 409 PC Luxx, TA Instruments Q5000) is commonly employed.[4][5]

-

Sample Size: Approximately 2-20 mg of the sample is placed in an open platinum or alumina (B75360) crucible.[4][5]

-

Heating Rate: A constant heating rate, typically 10°C/min or 15°C/min, is applied.[4][5]

-

Temperature Range: The analysis is conducted from ambient temperature up to 500-900°C.[2][5]

-

Atmosphere: The experiment is run under a controlled atmosphere, such as flowing air, nitrogen, or argon, at a specified flow rate (e.g., 10 ml/min).[4]

X-ray Diffractometry (XRD)

-

In-situ High-Temperature XRD (HTXRD): To identify the crystalline phases formed at different temperatures during decomposition, HTXRD is utilized. A diffractometer (e.g., Siemens D5000, TUR-M62) equipped with a high-temperature stage is used.[4][6] The sample is heated in a crucible (e.g., platinum) at a controlled rate (e.g., 5°C/min), and XRD patterns are collected at specific temperature intervals.[6][7]

-

Ex-situ XRD: The final solid products after decomposition at specific temperatures are cooled to room temperature and analyzed by a standard X-ray diffractometer to determine their crystalline structure.

Fourier Transform Infrared Spectroscopy (FTIR)

-

In-situ FTIR: To monitor the changes in chemical bonds and identify gaseous products during decomposition, in-situ FTIR is employed.[2] The sample is heated in a specialized cell that allows for simultaneous heating and IR analysis.

Scanning Electron Microscopy (SEM)

-

Instrumentation: An SEM (e.g., Zeiss Sigma 300) is used to observe the morphology of the initial material and the solid products obtained after calcination at various temperatures.[5][6]

Detailed Decomposition Mechanism

Dehydration

The first step in the thermal decomposition is the loss of the water of hydration.[1] This process typically occurs in the temperature range of 110-168°C and is an endothermic process.[1] Some studies suggest the formation of this compound peroxides between 100 and 150°C, and the dehydration of these peroxides can result in the presence of hydrated this compound at temperatures above 168°C.[2][3]

Decomposition of Anhydrous Copper(II) Acetate

Following dehydration, the anhydrous copper(II) acetate decomposes. This is a more complex stage involving the breakdown of the acetate ligands and the reduction of Cu(II).

-

In Air: The decomposition occurs between approximately 168°C and 302°C and is an exothermic process due to oxidation.[1][2] The initial solid products are a mixture of metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO).[2][3] The volatile products include acetic acid, acetaldehyde, acetone, and carbon dioxide.[8]

-

In Inert Atmosphere: The decomposition takes place between roughly 195°C and 275°C and is endothermic.[1][4] The primary solid products are Cu₂O and CuO.[4]

Oxidation of Solid Products (in Air)

In an air atmosphere, the metallic copper and cuprous oxide formed during the decomposition stage are subsequently oxidized to cupric oxide (CuO) at temperatures ranging from 302°C to 500°C.[2][3] This is observed as a slight mass gain in the TGA curve.[1]

Reduction of Solid Products (in Inert Atmosphere)

Under an inert atmosphere, at higher temperatures (around 370°C), the copper oxides (Cu₂O and CuO) can be reduced to metallic copper.[4]

References

- 1. akjournals.com [akjournals.com]

- 2. Study on thermal decomposition of copper(II) acetate monohydrate in air | Semantic Scholar [semanticscholar.org]

- 3. akjournals.com [akjournals.com]

- 4. Forward Looking Analysis Approach to Assess this compound Thermal Decomposition Reaction Mechanism [scirp.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Copper(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) acetate (B1210297), also known as cupric acetate, is a coordination complex with the formula Cu₂(CH₃COO)₄(H₂O)₂ in its common hydrated form. This compound has been of significant interest to the scientific community due to its unique dimeric structure and magnetic properties, which have played a crucial role in the development of theories regarding metal-metal bonding and antiferromagnetic coupling.[1][2] In its solid state and in non-aqueous solutions, it primarily exists as a dimer, exhibiting a characteristic "paddlewheel" or "Chinese lantern" structure.[2][3][4] This technical guide provides a comprehensive overview of the molecular geometry, bonding, and relevant experimental protocols for the characterization of copper(II) acetate.

Molecular Geometry and Structure

The molecular structure of hydrated copper(II) acetate is a dinuclear complex where two copper atoms are bridged by four acetate ligands.[2][5] Each copper atom is coordinated to four oxygen atoms from the acetate bridges in a square planar arrangement. The coordination sphere of each copper atom is completed by an axial water molecule.[2] The two copper atoms are in close proximity, leading to significant metal-metal interaction.[1][2]

Quantitative Structural Data

The precise molecular geometry of copper(II) acetate has been determined primarily through single-crystal X-ray diffraction studies. The key structural parameters are summarized in the table below.

| Parameter | Value (Å) | Value (pm) | Reference |

| Cu-Cu distance | 2.62 | 262 | [2] |

| Cu-O (acetate) distance | 1.97 | 197 | [2] |

| Cu-O (water) distance | 2.20 | 220 | [2] |

Note: These values are for the hydrated dimeric form, Cu₂(CH₃COO)₄(H₂O)₂.

Bonding in Copper(II) Acetate

The bonding in the copper(II) acetate dimer is a subject of considerable discussion, particularly the nature of the interaction between the two copper(II) centers.

Covalent Bonding

Each copper(II) ion (d⁹ configuration) is formally bonded to four oxygen atoms from the bridging acetate ligands and one oxygen atom from a water molecule. The acetate ligands act as bidentate bridging ligands, connecting the two copper centers.[6]

The Cu-Cu Interaction

The short distance of 2.62 Å between the two copper atoms, which is comparable to the Cu-Cu distance in metallic copper, suggests a significant interaction.[2] This interaction leads to antiferromagnetic coupling, where the magnetic moments of the two copper(II) ions align in opposite directions.[7] As a result, the compound is essentially diamagnetic at low temperatures (below 90 K).[2]

Two primary models have been proposed to explain this antiferromagnetic coupling:

-

Direct δ-δ Bonding: This model proposes a direct covalent bond between the d-orbitals of the two copper atoms.

-

Superexchange: This model suggests that the magnetic interaction is mediated through the bridging acetate ligands.[4] Computational studies have provided evidence supporting the superexchange mechanism.[4]

Experimental Protocols

Synthesis of Copper(II) Acetate Monohydrate

A common laboratory synthesis involves the reaction of a copper salt with acetic acid.[8]

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Ammonia (B1221849) solution (NH₃)

-

Acetic acid (CH₃COOH)

-

Distilled water

-

Beakers, stirring rod, heating plate, filtration apparatus

Procedure:

-

Dissolve copper(II) sulfate pentahydrate in distilled water.

-

Add ammonia solution to precipitate copper(II) hydroxide (B78521).

-

Filter and wash the copper(II) hydroxide precipitate.

-

Dissolve the copper(II) hydroxide in acetic acid.

-

Gently heat the solution to concentrate it and then allow it to cool slowly to crystallize the copper(II) acetate monohydrate.

-

Filter the crystals and dry them.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise molecular structure.

Methodology:

-

Crystal Growth: Grow single crystals of copper(II) acetate suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.[9]

-

Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[10]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.[11]

Magnetic Susceptibility Measurement

This technique is used to study the magnetic properties of the compound.

Methodology:

-

Sample Preparation: A powdered sample of copper(II) acetate is packed into a sample holder.[12]

-

Measurement: The magnetic susceptibility of the sample is measured as a function of temperature using a magnetic susceptibility balance (e.g., an Evan's balance or a SQUID magnetometer).[7][12]

-

Data Analysis: The data is analyzed to determine the magnetic moment and the nature of the magnetic coupling (in this case, antiferromagnetic).[7]

Visualizations

Monomer-Dimer Equilibrium

In solution, particularly in the presence of coordinating solvents like pyridine, an equilibrium can exist between the dimeric and monomeric forms of copper(II) acetate.[13][14]

Eglinton Reaction Workflow

Copper(II) acetate is a key reagent in the Eglinton coupling, a reaction that couples terminal alkynes.[2][15]

Conclusion

Copper(II) acetate remains a cornerstone compound for understanding fundamental concepts in coordination chemistry, particularly in the realm of metal-metal interactions and magnetic coupling. Its distinctive dimeric structure, characterized by a short Cu-Cu distance and antiferromagnetic behavior, has been extensively studied through a variety of experimental techniques. This guide has provided an in-depth overview of its molecular geometry, the nuances of its chemical bonding, and detailed protocols for its synthesis and characterization, serving as a valuable resource for professionals in research and drug development.

References

- 1. synarchive.com [synarchive.com]

- 2. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 3. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]

- 4. murov.info [murov.info]

- 5. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]

- 6. Copper(II) acetate - Crystal growing [en.crystalls.info]

- 7. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]

- 8. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 9. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. fada.birzeit.edu [fada.birzeit.edu]

- 14. fada.birzeit.edu [fada.birzeit.edu]

- 15. youtube.com [youtube.com]

Spectroscopic Properties of Copper Acetate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper acetate (B1210297) complexes, particularly the dimeric copper(II) acetate monohydrate, [Cu(CH₃COO)₂·H₂O]₂, are compounds of significant interest in various scientific fields, including catalysis, materials science, and biochemistry. Their versatile reactivity and intriguing electronic and magnetic properties stem from the nature of the copper-copper interaction and the coordination environment of the copper ions. Understanding the spectroscopic characteristics of these complexes is crucial for elucidating their structure, bonding, and mechanism of action in different applications. This guide provides a comprehensive overview of the key spectroscopic properties of copper acetate complexes, detailed experimental protocols for their characterization, and a discussion of their relevance in biological and catalytic systems.

Spectroscopic Characterization

The electronic and structural properties of this compound complexes can be thoroughly investigated using a variety of spectroscopic techniques. Each method provides unique insights into the molecular structure, bonding, and electronic environment of the copper centers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For copper(II) acetate complexes, the UV-Vis spectrum is characterized by two main absorption bands.

-

Band I (d-d transition): A broad, weaker absorption band is typically observed in the visible region (around 700 nm). This band is attributed to the d-d electronic transitions of the Cu(II) ion. The position and intensity of this band are sensitive to the coordination geometry around the copper center.

-

Band II (Charge Transfer): A more intense absorption band is found in the near-UV region (around 375 nm). This band is assigned to a ligand-to-metal charge transfer (LMCT) transition, specifically from the oxygen atoms of the acetate ligands to the copper(II) ion. The presence of a dimeric structure with a weak Cu-Cu bond is known to influence this band. A shoulder at approximately 250-260 nm is attributed to a charge-transfer transition between the Cu²⁺ ion and the acetate ligand[1].

| Spectroscopic Technique | Wavelength (nm) | Assignment | Reference |

| UV-Vis Spectroscopy | ~700 | d-d transition | [2] |

| ~375 | Ligand-to-Metal Charge Transfer (LMCT) | [2] | |

| 200-263 | Charge-transfer transition between Cu²⁺ and acetate ligand | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the acetate ligands and their coordination to the copper ion. The key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

The separation between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the acetate ligand. In the dimeric copper(II) acetate structure, the acetate groups act as bridging ligands between the two copper atoms.

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| IR Spectroscopy | ~1609 | Asymmetric COO⁻ stretch (νₐₛ) | [3] |

| ~1437 | Symmetric COO⁻ stretch (νₛ) | [3] | |

| 490 | Metal-Oxygen (Cu-O) stretch | [4] |

A study of copper(II) acetate in an ionic liquid showed bands at 1609 cm⁻¹ and 1437 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the carbonyl group, with the separation indicating a bidentate coordination structure[3]. Another source mentions a metal-oxygen bond vibration at 490 cm⁻¹[4].

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) complexes. The dimeric nature of copper(II) acetate leads to a unique EPR spectrum. At room temperature, the two S=1/2 Cu(II) ions are antiferromagnetically coupled, resulting in a diamagnetic singlet ground state (S=0) and a paramagnetic triplet excited state (S=1). The EPR signal arises from the thermally populated triplet state.

The spectrum can be described by a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS) parameters, D and E, which arise from the magnetic dipole-dipole interaction between the two copper ions. The hyperfine coupling to the copper nuclei (I=3/2) can also be observed, often resulting in a seven-line pattern due to the interaction with two equivalent copper nuclei.

| Spectroscopic Technique | Parameter | Value | Reference |

| EPR Spectroscopy | g∥ | 2.350 | [5] |

| g⊥ | 2.066 | [5] | |

| |D| (cm⁻¹) | 0.326 | [5] | |

| E (cm⁻¹) | 0.005 | [5] |

The provided g-values and zero-field splitting parameters are characteristic of the triplet state spectrum of dimeric copper(II) acetate in glacial acetic acid solution[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct observation of the Cu(II) nucleus by NMR is generally not feasible due to the paramagnetic nature of the d⁹ metal center, which causes very rapid nuclear relaxation and extremely broad signals. Similarly, ¹H and ¹³C NMR spectra of ligands directly coordinated to Cu(II) will exhibit significant broadening and paramagnetic shifts.

However, NMR can be a useful tool for studying the diamagnetic Cu(I) acetate, which can be formed by the reaction of copper metal with copper(II) acetate[6]. For Cu(I) complexes, sharp NMR signals are expected, providing detailed structural information.

Paramagnetic solid-state NMR (ssNMR) is an emerging technique that can provide insights into the structure and electronic properties of paramagnetic systems like copper(II) complexes. These experiments are non-routine and require specialized instrumentation and expertise[7][8]. One study showed that for certain copper(II)-pyridinecarboxaldehyde complexes, 2D ssNMR experiments could be used to assign proton and carbon signals despite the paramagnetic shifting[7][8].

Experimental Protocols

Synthesis of Copper(II) Acetate Monohydrate

Several methods can be employed for the synthesis of copper(II) acetate monohydrate.

Method 1: From Copper Metal, Acetic Acid, and Hydrogen Peroxide [9][10]

-

Reaction Setup: In a well-ventilated fume hood, mix equal parts of white vinegar (acetic acid) and hydrogen peroxide in a beaker.

-

Heating: Gently heat the mixture. It can be brought to a boil to ensure it is sufficiently hot, after which the heat can be reduced.

-

Addition of Copper: Add a source of copper metal (e.g., copper wire or turnings) to the hot solution. The mixture will initially bubble and may become cloudy.

-

Reaction Progression: As the reaction proceeds, the solution will turn blue, indicating the formation of copper(II) acetate.

-

Isolation:

-

Evaporation: Continue heating the solution until all the liquid has evaporated to obtain solid copper(II) acetate.

-

Crystallization: Alternatively, remove the solution from the heat and allow it to cool undisturbed. Blue-green crystals of copper(II) acetate monohydrate will form on the copper metal over time.

-

-

Purification: The crystals can be collected by filtration and washed with a small amount of cold water.

Method 2: From a Copper(II) Salt and Acetic Acid [11]

-

Reaction Setup: Dissolve a copper(II) salt such as copper(II) carbonate, hydroxide, or oxide in acetic acid with stirring in a flask.

-

Reaction: Continue stirring until the copper compound is completely dissolved. If using copper carbonate, the reaction is complete when carbon dioxide evolution ceases.

-

Crystallization: Filter the resulting solution and allow it to cool and evaporate slowly to form crystals of copper(II) acetate monohydrate.

UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a solution of the this compound complex in a suitable solvent (e.g., water, ethanol) of a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 for the peaks of interest.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and record the corresponding absorbance values.

IR Spectroscopic Analysis

-

Sample Preparation (Solid): For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used.

-

KBr Pellet: Grind a small amount of the this compound complex with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Turn on the FT-IR spectrometer and allow it to purge with dry air or nitrogen.

-

Background Measurement: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Measurement: Place the KBr pellet in the sample holder or apply the sample to the ATR crystal and record the IR spectrum.

-

Data Analysis: Identify the characteristic vibrational frequencies and compare them to literature values to confirm the presence of the acetate ligands and their coordination mode.

EPR Spectroscopic Analysis

-

Sample Preparation: The sample can be a single crystal, a frozen solution, or a powder. For a frozen solution, dissolve the complex in a suitable solvent and freeze it in a quartz EPR tube using liquid nitrogen.

-

Instrument Setup: Cool the EPR spectrometer's resonant cavity to the desired temperature (e.g., 77 K with liquid nitrogen). Tune the spectrometer to the appropriate microwave frequency and magnetic field range.

-

Sample Measurement: Insert the sample tube into the resonant cavity and record the EPR spectrum.

-

Data Analysis: Analyze the spectrum to determine the g-values, zero-field splitting parameters (D and E), and any hyperfine coupling constants. These parameters provide information about the electronic structure and symmetry of the copper complex.

Biological and Catalytic Significance

Copper is an essential trace element involved in numerous biological processes, and its dysregulation is implicated in various diseases, including cancer[4][12][13][14][15][16]. Copper complexes, including those with acetate ligands, are being investigated for their therapeutic potential[17][18][19][20].

Role in Signaling Pathways

Recent studies have highlighted the role of copper in modulating key cellular signaling pathways.

-

MAPK/ERK Pathway: Copper has been shown to be important for the activity of MEK1/2, kinases in the BRAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer. The binding of copper to MEK1 is thought to be crucial for its function in promoting cell proliferation[14].

-

Autophagy: Copper can also modulate autophagy, a cellular degradation process, through its interaction with the kinases ULK1 and ULK2[4][12]. This suggests that copper levels can influence cancer cell survival.

The following diagram illustrates the involvement of copper in these signaling pathways.

Caption: Involvement of copper in the MAPK/ERK and autophagy signaling pathways.

Catalytic Activity

This compound is a widely used catalyst in organic synthesis, particularly in oxidation reactions[21][22][23][24][25]. The catalytic cycle often involves the redox cycling of copper between its Cu(II) and Cu(I) oxidation states.

For example, in the aerobic oxidation of secondary amines, it has been proposed that a dinuclear copper(II) acetate complex acts as the catalytic center. The acetate ligand can function both as a bridging ligand to facilitate electron transfer and as a base in the rate-limiting C-H bond cleavage step[22].

The following diagram depicts a general workflow for studying the catalytic activity of a this compound complex.

Caption: General experimental workflow for a this compound-catalyzed reaction.

Conclusion

The spectroscopic properties of this compound complexes provide a deep understanding of their unique dimeric structure and electronic characteristics. Techniques such as UV-Vis, IR, and EPR spectroscopy are indispensable for their characterization. The insights gained from these studies are crucial for advancing their applications in catalysis and for exploring their potential as therapeutic agents that can modulate key biological signaling pathways. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpras.com [ijpras.com]

- 3. researchgate.net [researchgate.net]

- 4. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 7. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. How To Make this compound from Copper [thoughtco.com]

- 10. Synthesis of this compound : 5 Steps (with Pictures) - Instructables [instructables.com]

- 11. Copper(II) acetate - Crystal growing [en.crystalls.info]

- 12. The Multifaceted Roles of Copper in Cancer: A Trace Metal Element with Dysregulated Metabolism, but Also a Target or a Bullet for Therapy | MDPI [mdpi.com]

- 13. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]

- 15. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. asianpubs.org [asianpubs.org]

- 21. web.stanford.edu [web.stanford.edu]

- 22. researchgate.net [researchgate.net]

- 23. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Chemical Properties of Cupric Acetate (B1210297)

This technical guide provides a comprehensive overview of the chemical formula and molar mass of cupric acetate, a compound with significant applications in various fields of research and development.

Introduction to Cupric Acetate

Cupric acetate, also known as copper(II) acetate, is a chemical compound that exists in two primary forms: an anhydrous and a hydrated state.[1][2] The anhydrous form is a dark green crystalline solid, while the hydrated form, specifically the monohydrate, presents as a bluish-green solid.[1][2] Historically, forms of copper acetate have been utilized as fungicides and green pigments.[1][3][4] In contemporary science, it serves as a reagent in the synthesis of various inorganic and organic compounds.[1][3]

Alternative names for cupric acetate include copper diacetate, Venus copper, crystallized verdigris, and neutral verdigris.[3][5][6]

Chemical Formula and Molar Mass

The chemical properties of cupric acetate vary between its anhydrous and hydrated forms.

Anhydrous Cupric Acetate

The anhydrous form of cupric acetate is represented by the chemical formula Cu(CH₃COO)₂.[1][2][7] It is also commonly abbreviated as Cu(OAc)₂.[1][2][3] The molar mass of anhydrous cupric acetate is 181.63 g/mol .[1][2][5][7][8]

Cupric Acetate Monohydrate

The commercially available form of cupric acetate is typically the monohydrate.[1][4] Its chemical formula is Cu(CH₃COO)₂·H₂O.[7][9][10][11][12] Another representation of the hydrated dimer structure is Cu₂(OAc)₄(H₂O)₂.[1][3][4] The molar mass of cupric acetate monohydrate is 199.65 g/mol .[1][2][4][10][11][12][13][14]

Quantitative Data Summary

The following table provides a clear comparison of the key quantitative data for both forms of cupric acetate.

| Property | Anhydrous Cupric Acetate | Cupric Acetate Monohydrate |

| Chemical Formula | Cu(CH₃COO)₂ or C₄H₆CuO₄[5][7] | Cu(CH₃COO)₂·H₂O or C₄H₈CuO₅[7][9][10][13] |

| Molar Mass | 181.63 g/mol [1][2][5][7] | 199.65 g/mol [1][2][10][11][12][13][14] |

| Appearance | Dark green crystalline solid[1][2] | Bluish-green crystalline solid[1][2] |

| CAS Number | 142-71-2[1][5] | 6046-93-1[1][9][13] |

Structural Relationship

The relationship between the anhydrous and monohydrate forms of cupric acetate is a simple hydration-dehydration process. The monohydrate contains one molecule of water for each copper atom, which can be removed by heating to yield the anhydrous form.

Caption: Relationship between cupric acetate monohydrate and its anhydrous form.

References

- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]

- 4. Copper(II)_acetate [chemeurope.com]

- 5. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. grokipedia.com [grokipedia.com]

- 8. webqc.org [webqc.org]

- 9. noahchemicals.com [noahchemicals.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. scbt.com [scbt.com]

- 12. 6046-93-1 CAS | CUPRIC ACETATE MONOHYDRATE | Inorganic Salts | Article No. 03069 [lobachemie.com]

- 13. Cupric acetate monohydrate | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Copper(II) acetate monohydrate, 100 g, CAS No. 6046-93-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

Methodological & Application

Copper Acetate as a Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Copper(II) acetate (B1210297), a versatile and cost-effective catalyst, has emerged as a powerful tool in modern organic synthesis.[1][2] Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions has made it an attractive alternative to more expensive palladium-based catalysts.[3][4] This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by copper acetate, including the Chan-Lam Coupling, Sonogashira Coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ullmann Condensation, and C-H Activation.

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam coupling is a versatile method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, typically involving the reaction of an amine or alcohol with an arylboronic acid in the presence of a copper catalyst.[5][6][7] Copper(II) acetate is a commonly used and effective catalyst for this transformation. The reaction is often carried out in the presence of a base and an oxidant, such as air (O2).[8]

Logical Relationship: Key Components of Chan-Lam Coupling

Caption: Key components for the copper-catalyzed Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam Coupling

The following table summarizes the yields for the copper(II) acetate-catalyzed N-arylation of various anilines with phenylboronic acid.

| Entry | Aniline (B41778) Derivative | Arylboronic Acid | Product | Yield (%) |

| 1 | Aniline | Phenylboronic acid | N-Phenylaniline | 91 |

| 2 | 4-Methoxyaniline | Phenylboronic acid | 4-Methoxy-N-phenylaniline | 85 |

| 3 | 4-Nitroaniline | Phenylboronic acid | 4-Nitro-N-phenylaniline | 75 |

| 4 | 2-Methylaniline | Phenylboronic acid | 2-Methyl-N-phenylaniline | 88 |

| 5 | Morpholine | Phenylboronic acid | 4-Phenylmorpholine | 64 |

| 6 | Indole | Phenylboronic acid | 1-Phenylindole | 98 |

Experimental Protocol: N-Arylation of Anilines

Materials:

-

Copper(II) acetate (Cu(OAc)₂)

-

Arylboronic acid (1.5 equiv)

-

Aniline (1.0 equiv)

-

Pyridine (2.0 equiv)

-

Triethylamine (B128534) (Et₃N) (1.0 equiv)

Procedure:

-

To a solution of the aniline (1.0 mmol) in dichloromethane (10 mL) are added the arylboronic acid (1.5 mmol), triethylamine (1.0 mmol), and pyridine (2.0 mmol).

-

Copper(II) acetate (0.1 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature and open to the air for 24 hours.[5]

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While traditionally catalyzed by palladium, copper(I) is a crucial co-catalyst.[9][10] Copper(II) acetate can be used as a precursor to the active copper(I) species in some methodologies.

Experimental Workflow: Sonogashira Coupling

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

The following table presents data for the copper(II) acetate/1,4-diphenyl-1,4-diazabuta-1,3-diene catalyzed Sonogashira cross-coupling of aryl halides with terminal alkynes.[11]

| Entry | Aryl Halide | Alkyne | Product | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 86 |

| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 92 |

| 3 | 4-Iodobromobenzene | Phenylacetylene | 1-Bromo-4-(phenylethynyl)benzene | 85 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 78 |

| 5 | 4-Iodoanisole | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-methoxybenzene | 82 |

Experimental Protocol: Sonogashira Coupling

Materials:

-

Copper(II) acetate (Cu(OAc)₂) (10 mol%)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)

-

Aryl halide (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Base (e.g., Et₃N, piperidine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and base (2.0 mmol) in the chosen solvent (5 mL) is prepared in a reaction vessel.

-

The palladium catalyst (0.02 mmol) and copper(II) acetate (0.1 mmol) are added to the mixture.

-

The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting materials are consumed (as monitored by TLC or GC-MS).

-

The reaction mixture is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[12] While copper(I) is the active catalytic species, copper(II) acetate can be conveniently used as a precatalyst in the presence of a reducing agent, such as sodium ascorbate (B8700270).[4][13]

Catalytic Cycle: CuAAC Reaction

Caption: Simplified catalytic cycle for the CuAAC reaction starting from Cu(II).

Quantitative Data for CuAAC Reaction

The following table illustrates the yields for the Cu(II) acetate/sodium ascorbate-catalyzed cycloaddition of various azides and alkynes.

| Entry | Azide | Alkyne | Product | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 |

| 2 | Phenyl azide | 1-Hexyne | 1-Phenyl-4-butyl-1H-1,2,3-triazole | 91 |

| 3 | 1-Azido-4-methoxybenzene | Propargyl alcohol | (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | 98 |

| 4 | 1-Azidoadamantane | Phenylacetylene | 1-(Adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole | 89 |

Experimental Protocol: CuAAC Reaction

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Azide (1.0 equiv)

-

Terminal alkyne (1.0 equiv)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

The azide (1.0 mmol) and terminal alkyne (1.0 mmol) are dissolved in the chosen solvent system (5-10 mL).

-

A freshly prepared aqueous solution of sodium ascorbate (0.05-0.1 mmol) is added to the mixture.

-

An aqueous solution of copper(II) acetate monohydrate (0.01-0.05 mmol) is then added.

-

The reaction mixture is stirred at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The product is purified by crystallization or column chromatography.

Ullmann Condensation

The Ullmann condensation is a classical copper-promoted reaction for the formation of C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively.[14] While traditionally requiring stoichiometric amounts of copper and high temperatures, modern protocols often use catalytic amounts of copper salts, including copper(II) acetate, with the aid of ligands.[4]

General Scheme: Ullmann Condensation

Caption: General representation of the Ullmann condensation reaction.

Quantitative Data for Ullmann C-O Coupling

The following table provides yields for the copper(II) acetate-catalyzed O-arylation of phenols with 4-tosylcoumarin.

| Entry | Phenol (B47542) Derivative | Product | Yield (%) |

| 1 | Phenol | 4-Phenoxycoumarin | 65 |

| 2 | 4-Ethylphenol | 4-(4-Ethylphenoxy)coumarin | 61 |

| 3 | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)coumarin | 78 |

| 4 | 3-Methylphenol | 4-(m-Tolyloxy)coumarin | 72 |

| 5 | 3,5-Dimethylphenol | 4-(3,5-Dimethylphenoxy)coumarin | 85 |

Experimental Protocol: Ullmann C-O Coupling of Phenols

Materials:

-

Copper(II) acetate (Cu(OAc)₂) (10 mol%)

-

Aryl halide (1.0 equiv)

-

Phenol (1.2 equiv)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

A mixture of the aryl halide (1.0 mmol), phenol (1.2 mmol), and base (2.0 mmol) is placed in a reaction vessel.

-

Copper(II) acetate (0.1 mmol) and the solvent (5 mL) are added.

-

The reaction mixture is heated to 100-160 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

C-H Activation